2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate
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Overview
Description
2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate is a complex organic compound with a unique structure that includes a nitrophenyl group, an acetate ester, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate typically involves multiple steps. One common method includes the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid to form the phenoxyacetic acid derivative. This intermediate is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the condensation of the hydrazide with 4-nitrobenzaldehyde in the presence of acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The acetate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides
Scientific Research Applications
2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-aminophenyl acetate
- 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-chlorophenyl acetate
Uniqueness
Compared to similar compounds, 2-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-nitrophenyl acetate is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of the nitro group allows for specific redox reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C21H23N3O6 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[2-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] acetate |
InChI |
InChI=1S/C21H23N3O6/c1-13(2)18-7-5-14(3)9-20(18)29-12-21(26)23-22-11-16-10-17(24(27)28)6-8-19(16)30-15(4)25/h5-11,13H,12H2,1-4H3,(H,23,26)/b22-11+ |
InChI Key |
CMSRKVYDRYRPPZ-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
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